molecular formula C27H44O2 B1236115 9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol CAS No. 1233749-00-2

9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol

Cat. No.: B1236115
CAS No.: 1233749-00-2
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-WIFPIRAHSA-N
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Description

Molecular Structure Analysis

The molecular structure of 9,10-Secocholesta-5,7,10(19)-triene-3β,25-diol consists of a steroidal backbone with hydroxyl groups at positions 21 and 25. The compound exhibits a complex arrangement of carbon atoms, double bonds, and functional groups. Refer to the 2D and 3D structures for a visual representation .

Scientific Research Applications

Metabolism and Synthesis Studies

  • Monoglucuronide Formation: Research on rats has identified a monoglucuronide of 1,25-dihydroxyvitamin D3 (a derivative of 9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol) in rat bile. This finding suggests a metabolic pathway involving this compound in vitamin D3 processing (Litwiller et al., 1982).
  • Synthesis of Vitamin D3 Isomers: A study reported the synthesis of new double bond isomers of vitamin D3, highlighting the chemical versatility and potential for structural modifications of vitamin D3 derivatives (Reischl & Zbiral, 1980).

Development of Potential Oncostatic Agents

  • Anti-Cancer Drug Candidates: A study explored the synthesis of androsta- and pregna-5,7-dienes from 9,10-secosteroids, aiming to create vitamin D-like compounds for potential use in treating hyperproliferative diseases, including cancer (Żmijewski et al., 2008).

Structural and Molecular Characterization

  • Crystal and Molecular Structure Analysis: Studies have focused on the crystal and molecular structure of 1,25-dihydroxycholecalciferol, a compound closely related to this compound, providing insight into its structural properties and potential interactions (Suwińska & Kutner, 1996).

Novel Compound Synthesis

  • Secosteroid Synthesis: Research has been conducted on the synthesis of novel secosteroids, which are derivatives of the vitamin D skeleton, potentially expanding the range of applications of these compounds in various fields of study (Ananthanarayan et al., 1983).

Exploration in Natural Products

  • Secosterols in Marine Life: Investigations have identified unique secosterols in marine organisms, such as the Mediterranean ascidian Aplidium conicum. These findings contribute to the understanding of the chemical diversity in marine ecosystems and their potential biomedical applications (Aiello et al., 2003).

Mechanism of Action

Target of Action

Calcifediol, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that is present in various cells and tissues in the body. It plays a crucial role in calcium and phosphate homeostasis, which is essential for bone mineralization and skeletal health .

Mode of Action

Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs, functioning as transcription factors to modulate gene expression . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Biochemical Pathways

The interaction between calcifediol and the VDR affects various biochemical pathways. For instance, it regulates the body’s calcium and phosphate homeostasis, which is essential for bone health . Moreover, calcifediol may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Pharmacokinetics

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus being less prone to sequestration in adipose tissue .

Result of Action

The result of calcifediol’s action is the regulation of calcium and phosphate homeostasis in the body, which is crucial for bone health . By binding to the VDR, it modulates the expression of numerous genes, thereby influencing various biological processes .

Action Environment

The action of calcifediol can be influenced by various environmental factors. For instance, patients with obesity, liver disease, malabsorption, or those who require a rapid increase in 25(OH)D concentrations may find calcifediol more beneficial than vitamin D3 . Furthermore, the efficacy of calcifediol can be affected by the individual’s nutritional status, age, and overall health condition .

Biochemical Analysis

Biochemical Properties

9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol is involved in several biochemical reactions, primarily through its interaction with the vitamin D receptor (VDR). The compound binds to VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the DNA, regulating the transcription of various genes involved in calcium and phosphate metabolism . Additionally, this compound interacts with enzymes such as 25-hydroxylase and 1α-hydroxylase, which are responsible for its conversion to active forms .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoblasts, it promotes the expression of genes involved in bone formation and mineralization . In immune cells, it modulates the expression of cytokines and other immune-related genes, thereby influencing immune responses . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to VDR, leading to the formation of the VDR-RXR heterodimer. This complex binds to VDREs in the promoter regions of target genes, modulating their transcription . The compound also influences the activity of various enzymes, such as 25-hydroxylase and 1α-hydroxylase, which are involved in its metabolic activation . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade upon prolonged exposure to light and heat . In vitro studies have shown that its effects on gene expression and cellular function can be observed within hours of treatment, with sustained effects over several days . In vivo studies have demonstrated long-term effects on bone density and immune function with chronic administration .

Properties

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+/t20-,23+,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-WIFPIRAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233749-00-2, 36149-00-5, 19356-17-3
Record name 25-Hydroxycholecalciferol, 5-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233749002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β,5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcifediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 25-HYDROXYCHOLECALCIFEROL, 5-TRANS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does calcifediol differ from cholecalciferol (vitamin D3)?

A1: While both are forms of vitamin D, calcifediol is one step ahead of cholecalciferol in the metabolic pathway leading to the active form, calcitriol (1,25-dihydroxyvitamin D3). Cholecalciferol requires hepatic hydroxylation to become calcifediol. []

Q2: What is the primary target of calcifediol?

A2: Calcifediol is converted to calcitriol, which binds to the vitamin D receptor (VDR). This receptor complex acts as a transcription factor, regulating gene expression in various tissues, including the intestine, bone, and parathyroid glands. [, ]

Q3: How does calcifediol impact calcium and phosphate homeostasis?

A3: Calcitriol, the active form of calcifediol, increases intestinal calcium absorption, promotes bone mineralization, and regulates parathyroid hormone (PTH) secretion, crucial for maintaining calcium and phosphate balance. [, ]

Q4: What is the molecular formula and weight of calcifediol?

A4: The molecular formula of calcifediol is C27H44O2, and its molecular weight is 400.65 g/mol.

Q5: Are there spectroscopic methods to characterize calcifediol?

A5: Yes, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for quantifying calcifediol levels in biological samples, ensuring accuracy and precision in research and clinical settings. [, ]

Q6: What are the advantages of calcifediol over cholecalciferol in terms of pharmacokinetics?

A6: Calcifediol exhibits a faster onset of action and greater potency compared to cholecalciferol. Its higher hydrophilicity may also lead to better intestinal absorption, especially in individuals with malabsorption or obesity. [, ]

Q7: How does calcifediol administration affect 25(OH)D levels compared to cholecalciferol?

A7: Studies demonstrate that calcifediol elevates serum 25(OH)D levels more rapidly and effectively than equivalent doses of cholecalciferol, achieving target concentrations faster. [, , ]

Q8: Are there differences in the predictability of 25(OH)D increase between calcifediol and cholecalciferol?

A8: Yes, the increase in 25(OH)D levels after calcifediol administration appears more predictable and primarily dependent on the dose and frequency of administration. In contrast, cholecalciferol's effectiveness is influenced by factors like obesity, malabsorption, and genetic variations in vitamin D metabolism. []

Q9: What is the primary clinical application of calcifediol?

A9: Calcifediol is primarily prescribed to prevent and treat vitamin D deficiency, particularly in cases where rapid correction of deficiency is crucial. [, ]

Q10: How does calcifediol compare to cholecalciferol in treating vitamin D deficiency?

A10: Clinical trials indicate that calcifediol demonstrates greater efficacy than cholecalciferol in achieving and sustaining optimal 25(OH)D levels, particularly in the long term. [, ]

Q11: Are there specific patient populations where calcifediol might be more beneficial?

A11: Calcifediol may be particularly beneficial for individuals with malabsorption syndromes, liver disease, obesity, or those taking medications that interfere with hepatic cytochrome P450 enzymes, as these factors can impair cholecalciferol metabolism. [, ]

Q12: Has calcifediol shown promise in addressing secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD)?

A12: Yes, research suggests that modified-release formulations of calcifediol effectively control SHPT in CKD patients by gradually normalizing 25(OH)D levels and minimizing the induction of catabolic enzymes like CYP24A1. [, ]

Q13: What is the potential role of calcifediol in older adults?

A13: In older adults, maintaining adequate vitamin D levels is crucial for bone health and muscle function. Calcifediol supplementation might offer a rapid and effective way to address vitamin D deficiency in this population, potentially improving muscle strength and reducing fall risk. [, , ]

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